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Cat. No.: B1198057 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Aziridines are valuable three-membered heterocyclic compounds that serve as versatile

building blocks in organic synthesis and are found in numerous biologically active molecules,

including antitumor and antibiotic agents.[1] The strain in the three-membered ring makes them

susceptible to ring-opening reactions, providing access to a variety of amino-functionalized

products.[1] Various synthetic strategies have been developed for the synthesis of aziridines,

such as nitrene transfer to olefins, carbene addition to imines, and the aza-Darzens reaction.[1]

This document focuses on the application of tetrakis(dimethylamino)ethylene (TDAE) as a

mild and efficient organic reducing agent for the synthesis of N-tosylaziridines. TDAE facilitates

the generation of a carbanion from gem-dihalogenated compounds, which then reacts with N-

tosylimines to afford the corresponding aziridines.[1] This method offers a rapid and effective

route to substituted aziridines under gentle reaction conditions.[1]

Reaction Mechanism
The TDAE-mediated synthesis of N-tosylaziridines proceeds through a proposed mechanism

involving the initial formation of an α-chlorocarbanion. TDAE, a strong electron donor, reacts

with a dichloromethylarene to generate the carbanion. This nucleophilic intermediate then adds

to the C=N double bond of an N-tosylimine. Subsequent intramolecular nucleophilic substitution

results in the formation of the aziridine ring and the elimination of a chloride ion.[1]
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Caption: Proposed reaction mechanism for TDAE-mediated aziridine synthesis.

Experimental Protocols
General Procedure for the Synthesis of 2,3-Diaryl N-
Tosylaziridines
This protocol is adapted from the synthesis of 2,3-diaryl N-tosylaziridines as described by

Guillon et al.[1]

Materials:

Substituted 1-(dichloromethyl)nitrobenzene

Appropriate N-tosylimine

Tetrakis(dimethylamino)ethylene (TDAE)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for organic synthesis

Inert atmosphere (e.g., argon or nitrogen)

Procedure:
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To a solution of the N-tosylimine (2 equivalents) in anhydrous THF, add the substituted 1-

(dichloromethyl)nitrobenzene (1 equivalent).

Cool the reaction mixture to -20 °C using an appropriate cooling bath.

Slowly add TDAE (2 equivalents) to the cooled solution under an inert atmosphere.

Maintain the reaction at -20 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

aziridine.
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1. Combine N-tosylimine and
1-(dichloromethyl)nitrobenzene in THF

2. Cool to -20 °C

3. Add TDAE under inert atmosphere

4. Stir at -20 °C for 1 hour

5. Warm to room temperature and stir for 2 hours

6. Reaction Quench and Extraction

7. Purification by Column Chromatography

Pure Aziridine Product
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Caption: Experimental workflow for TDAE-mediated aziridine synthesis.

Data Presentation
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The following tables summarize the yields and diastereoselectivity for the synthesis of various

2,3-diaryl N-tosylaziridines using the TDAE-mediated approach.

Table 1: Synthesis of Aziridines from 1-(Dichloromethyl)-4-nitrobenzene[1]

Entry
Ar' of N-
tosylimine (4a-
g)

Product (5a-g) Yield (%) cis:trans Ratio

1 C₆H₅ (4a) 5a 78 40:60

2 2-Me-C₆H₄ (4b) 5b 75 35:65

3 2-Cl-C₆H₄ (4c) 5c 81 30:70

4 2-Br-C₆H₄ (4d) 5d 79 30:70

5 3-F-C₆H₄ (4e) 5e 70 45:55

6 4-F-C₆H₄ (4f) 5f 72 40:60

7 4-MeO-C₆H₄ (4g) 5g 76 50:50

Table 2: Synthesis of trans-Aziridines from ortho-Nitro Substituted Dichloromethylbenzenes[1]
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Entry
Dichlorome
thylarene

Ar' of N-
tosylimine
(4a-g)

Product Yield (%)
Diastereose
lectivity

1

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

C₆H₅ (4a) 6a 75 trans only

2

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

2-Me-C₆H₄

(4b)
6b 70 trans only

3

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

2-Cl-C₆H₄

(4c)
6c 80 trans only

4

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

2-Br-C₆H₄

(4d)
6d 78 trans only

5

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

3-F-C₆H₄ (4e) 6e 72 trans only

6

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

4-F-C₆H₄ (4f) 6f 76 trans only
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7

1-

(Dichloromet

hyl)-2-

nitrobenzene

(2)

4-MeO-C₆H₄

(4g)
6g 73 trans only

8

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

C₆H₅ (4a) 7a 70 trans only

9

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

2-Me-C₆H₄

(4b)
7b 65 trans only

10

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

2-Cl-C₆H₄

(4c)
7c 75 trans only

11

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

2-Br-C₆H₄

(4d)
7d 72 trans only
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12

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

3-F-C₆H₄ (4e) 7e 68 trans only

13

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

4-F-C₆H₄ (4f) 7f 71 trans only

14

1-

(Dichloromet

hyl)-4,5-

dimethoxy-2-

nitrobenzene

(3)

4-MeO-C₆H₄

(4g)
7g 61 trans only

Discussion
The TDAE-mediated synthesis of aziridines from dichloromethylarenes and N-tosylimines

provides good to excellent yields.[1] The diastereoselectivity of the reaction is highly dependent

on the substitution pattern of the dichloromethylarene. When 1-(dichloromethyl)-4-nitrobenzene

is used, a mixture of cis and trans isomers is obtained.[1] However, the use of ortho-nitro

substituted dichloromethylbenzenes, such as 1-(dichloromethyl)-2-nitrobenzene and 1-

(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene, leads to the exclusive formation of the trans-

aziridines.[1] This high diastereoselectivity is attributed to the steric hindrance imposed by the

ortho-nitro group, which favors the transition state leading to the trans isomer.[1]

Conclusion
The use of TDAE offers a valuable and practical method for the synthesis of N-tosylaziridines.

The reaction proceeds under mild conditions and demonstrates good functional group

tolerance. The ability to control the diastereoselectivity by tuning the substitution pattern of the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270596/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


starting materials makes this a versatile tool for the synthesis of a range of substituted

aziridines for potential applications in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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